molecular formula C7H3BrF3NO2 B1278456 5-Bromo-2-(trifluoromethyl)nicotinic acid CAS No. 436799-36-9

5-Bromo-2-(trifluoromethyl)nicotinic acid

Cat. No. B1278456
M. Wt: 270 g/mol
InChI Key: OJBOBCNVNGPQGR-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)nicotinic acid is a chemical compound that is part of the nicotinic acid family, which is a group of pyridine derivatives. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the pyridine ring. The presence of these substituents can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of derivatives of 5-bromo-2-(trifluoromethyl)nicotinic acid involves several steps, starting from simple fluorinated precursors. One approach to synthesizing nicotinic acid derivatives is through the construction of the pyridine ring itself, which serves as a key intermediate in the production of certain inhibitors . Another method involves the palladium-catalyzed deuterolysis of methyl 5-bromonicotinate to produce deuterium-labeled nicotinic acid, with a high yield of the desired isotopically labeled product . These methods demonstrate the versatility of 5-bromo-nicotinic acid derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of 5-bromonicotinic acid derivatives can be determined using various spectroscopic techniques. For instance, the crystal structure of a specific derivative, 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate, was elucidated using X-ray single crystal determination. This compound crystallizes in the triclinic space group and exhibits a trans configuration around the C=N double bond or C–N single bond. The molecules in the crystal are linked through intermolecular hydrogen bonds, forming layers parallel to the ab plane .

Chemical Reactions Analysis

5-Bromo-nicotinic acid derivatives can undergo various chemical reactions to produce a range of compounds. For example, 5-bromo-nicotinic acid can be chlorinated to produce 5-bromo-nicotinate, which can then react with ammonium aqueous to yield 5-bromo-nicotinamide. Further oxidation with POCl3 leads to the formation of 5-bromo-nicotinonitrile. These reactions demonstrate the reactivity of the bromo and amide functional groups in the molecule and their utility in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-(trifluoromethyl)nicotinic acid derivatives are influenced by the substituents on the pyridine ring. The presence of a bromine atom and a trifluoromethyl group can affect the acidity, reactivity, and overall stability of the molecule. These properties are crucial for the compound's application in various chemical syntheses and its potential biological activity. For instance, preliminary biological tests of a synthesized derivative showed excellent antibacterial activity, indicating the significance of these properties in medicinal chemistry .

Scientific Research Applications

Synthesis and Chemical Characteristics

  • Synthesis of Derivatives : The synthesis process of 5-Bromo-nicotinonitrile, which begins with 5-Bromo-nicotinic acid, shows promising yields and potential for the preparation of various derivatives (Chen Qi-fan, 2010).
  • Novel Synthesis Routes : Efficient synthesis methods have been developed for 2-trifluoromethyl-nicotinic acid derivatives, demonstrating the compound's versatility in chemical manufacturing (L. Kiss, Humberto Ferreira, D. Learmonth, 2008).

Industrial and Pharmacological Applications

  • Herbicidal Activity : Nicotinic acid derivatives have shown significant herbicidal activity against various plant species, suggesting potential for the development of new herbicides (Chen Yu et al., 2021).
  • Industrial Production : Research has focused on ecological methods to produce nicotinic acid from commercially available raw materials, emphasizing the need for sustainable production technologies (Dawid Lisicki, K. Nowak, Beata Orlińska, 2022).

Biological and Medicinal Research

  • Spectroscopic and Biological Analysis : Spectroscopic studies of 5-Bromo-2-(trifluoromethyl)pyridine have provided insights into its structure and potential biological interactions, including antimicrobial activities (H. Vural, M. Kara, 2017).
  • DNA Synthesis Studies : The compound has been used in studies related to DNA synthesis, offering insights into cellular processes and potential medical applications (N. Gross, M. Rabinowitz, 1969).

Safety And Hazards

BTNA is classified under the GHS07 hazard pictogram with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fumes and using only in a well-ventilated area .

properties

IUPAC Name

5-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-3-1-4(6(13)14)5(12-2-3)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBOBCNVNGPQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449347
Record name 5-Bromo-2-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(trifluoromethyl)nicotinic acid

CAS RN

436799-36-9
Record name 5-Bromo-2-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-trifluoromethyl-3-pyridinecarboxylic acid
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